环丁酮肟

描述

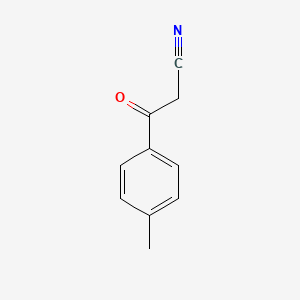

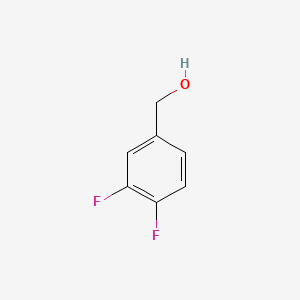

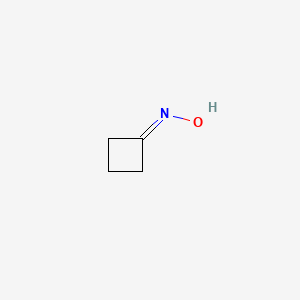

Cyclobutanone oximes and their derivatives are pivotal core structural motifs in organic chemistry . The molecular formula of Cyclobutanone oxime is C4H7NO .

Synthesis Analysis

The transition-metal-catalyzed cyclobutanone oxime is induced via β-carbon elimination with the assistance of Pd0, and the radical-mediated oxidative ring opening of cyclobutanone oxime is achieved by selecting various oxidants to initiate a process of single electron transfer (SET) .Molecular Structure Analysis

Cyclobutanone oxime has a molecular weight of 85.104 Da . The structure of cyclobutanone oxime is based on a four-membered cyclic ketone .Chemical Reactions Analysis

Iminyl-radical-triggered C–C bond cleavage of cyclobutanone oximes delivers an efficient strategy to produce stable distal cyano-substituted alkyl radicals, which can capture SO2, CO, or O2 to form cyanoalkylsulfonyl radicals, cyanoalkylcarbonyl radicals, or cyanoalkoxyl radicals under mild conditions .Physical And Chemical Properties Analysis

Cyclobutanone oxime has a density of 1.2±0.1 g/cm3, a boiling point of 173.4±9.0 °C at 760 mmHg, and a vapor pressure of 0.6±0.7 mmHg at 25°C .科学研究应用

Capturing SO2, CO, or O2 via a Radical Process

Cyclobutanone oximes and their derivatives are pivotal core structural motifs in organic chemistry . Iminyl-radical-triggered C–C bond cleavage of cyclobutanone oximes delivers an efficient strategy to produce stable distal cyano-substituted alkyl radicals . These radicals can capture SO2, CO, or O2 to form cyanoalkylsulfonyl radicals, cyanoalkylcarbonyl radicals, or cyanoalkoxyl radicals under mild conditions . This process has attracted a lot of interest in recent years .

Cyanoalkylsulfonylation

This is a process where cyanoalkylsulfonyl radicals are formed by capturing SO2 . This process is triggered by iminyl-radical and has been used in various research applications .

Cyanoalkylcarbonylation

In this process, cyanoalkylcarbonyl radicals are formed by capturing CO . This process is also triggered by iminyl-radical and has been used in various research applications .

Cyanoalkoxylation

This is a process where cyanoalkoxyl radicals are formed by capturing O2 . This process is triggered by iminyl-radical and has been used in various research applications .

Thiocyanation of Cyclobutanone Oxime Esters

An innovative approach allows access to cyano and thiocyano bifunctionally substituted alkanes . These can be further transformed into their respective trifluoromethylthiol-substituted or difluoromethylthiol-substituted alkylnitriles, alkynyl sulfides, and phosphorothioate esters .

Production of Stable Distal Cyano-Substituted Alkyl Radicals

Cyclobutanone oximes can be used to produce stable distal cyano-substituted alkyl radicals . This is achieved through iminyl-radical-triggered C–C bond cleavage of cyclobutanone oximes .

作用机制

Target of Action

Cyclobutanone oxime and its derivatives are pivotal core structural motifs in organic chemistry . The primary targets of Cyclobutanone oxime are the stable distal cyano-substituted alkyl radicals . These radicals can capture SO2, CO, or O2 to form cyanoalkylsulfonyl radicals, cyanoalkylcarbonyl radicals, or cyanoalkoxyl radicals .

Mode of Action

The compound interacts with its targets through an iminyl-radical-triggered C–C bond cleavage . This efficient strategy leads to the production of stable distal cyano-substituted alkyl radicals . These radicals can then capture SO2, CO, or O2 to form cyanoalkylsulfonyl radicals, cyanoalkylcarbonyl radicals, or cyanoalkoxyl radicals under mild conditions .

Biochemical Pathways

The biochemical pathways affected by Cyclobutanone oxime involve the ring-opening of cyclobutanone oximes . This process is triggered by iminyl radicals, leading to the production of stable distal cyano-substituted alkyl radicals . These radicals can then capture SO2, CO, or O2, affecting the cyanoalkylsulfonylation, cyanoalkylcarbonylation, and cyanoalkoxylation pathways .

Pharmacokinetics

Its reaction protocol is distinguished by mild and safe conditions This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially impacting its bioavailability

Result of Action

The result of Cyclobutanone oxime’s action is the formation of cyanoalkylsulfonyl radicals, cyanoalkylcarbonyl radicals, or cyanoalkoxyl radicals . These radicals are formed under mild conditions, suggesting that the compound’s action could be efficient and versatile .

Action Environment

The action of Cyclobutanone oxime is influenced by environmental factors. For instance, the compound’s reaction protocol excludes ligands, oxidants, bases, and toxic cyanide salts . It also tolerates a wide scope of cyclobutanones without compromising their efficiency and scalability . This suggests that the compound’s action, efficacy, and stability could be influenced by the presence or absence of these factors.

安全和危害

未来方向

属性

IUPAC Name |

N-cyclobutylidenehydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c6-5-4-2-1-3-4/h6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYCXDWUKJSHMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NO)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20338059 | |

| Record name | cyclobutanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclobutanone oxime | |

CAS RN |

2972-05-6 | |

| Record name | cyclobutanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。